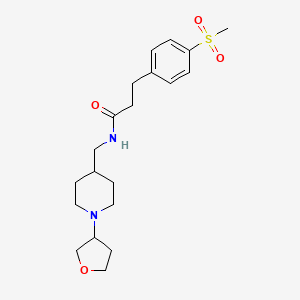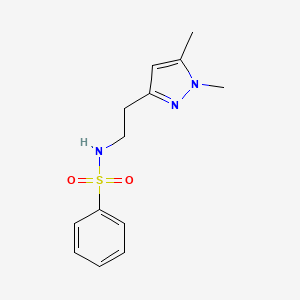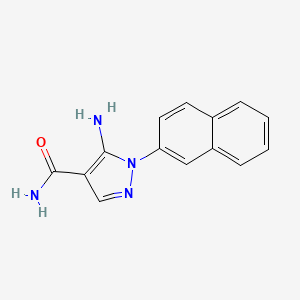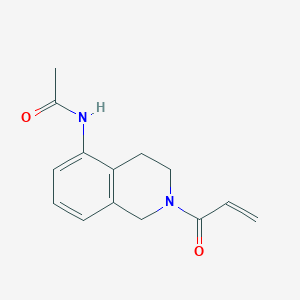
3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide is an organic compound featuring complex structural characteristics. It is of significant interest due to its potential applications across various scientific fields, including chemistry, biology, medicine, and industry. This compound showcases a multifaceted chemistry and an array of reactive functionalities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide typically involves multi-step organic reactions starting from simple, commercially available precursors. One common synthetic route might include:
Alkylation of a piperidine derivative with a suitable alkyl halide to introduce the tetrahydrofuran group.
Subsequent coupling of this intermediate with 3-(4-(methylsulfonyl)phenyl)propanamide via a reductive amination process. Reaction conditions often involve the use of appropriate solvents, catalysts (such as palladium), and controlled temperatures to optimize yield and purity.
Industrial Production Methods
For large-scale production, processes need to be refined for cost efficiency and scalability. Industrial synthesis often employs continuous flow reactors and optimized reaction conditions to minimize waste and improve the efficiency of the overall process. Robust purification methods like recrystallization or column chromatography ensure high purity of the final product.
化学反应分析
Types of Reactions: This compound can undergo several types of chemical reactions due to its diverse functional groups. Common reactions include:
Oxidation
It can be oxidized, particularly at the sulfur atom in the methylsulfonyl group.
Reduction
Reduction reactions often target the amide bond.
Substitution
The aromatic ring can undergo electrophilic substitution reactions. Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminium hydride, borane complexes.
Conditions Reactions typically performed in inert atmospheres (argon, nitrogen) at controlled temperatures.
Conditions: Reactions typically performed in inert atmospheres (argon, nitrogen) at controlled temperatures. Major Products Formed:
Oxidation might yield sulfone derivatives.
Reduction often gives amines and alcohols.
Substitution reactions lead to variously substituted aromatic compounds.
Scientific Research Applications: 3-(4-(methylsulfonyl)phenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propanamide has been explored for diverse applications:
Chemistry: As a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Potential as a probe in biochemical assays to understand protein-ligand interactions.
Medicine: Investigated for its therapeutic properties, possibly as an anti-inflammatory or analgesic agent.
Industry: Use in the development of new materials, potentially in the fields of polymers or pharmaceuticals.
Mechanism of Action: This compound's biological activity is tied to its ability to interact with specific molecular targets:
Molecular Targets and Pathways: Interaction with enzymes, receptors, or ion channels. Detailed studies suggest it could modulate signal transduction pathways involved in inflammation and pain response.
Mechanism: It might function by binding to a target site, inhibiting enzyme activity or receptor-ligand interactions, leading to altered cellular responses.
Comparison with Similar Compounds: this compound is unique due to its combined structural features. When compared with similar compounds like:
3-(4-(methylsulfonyl)phenyl)-N-ethylpropanamide: Lacks the tetrahydrofuran group, which may alter its bioactivity and physical properties.
N-(1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-2-chloropropanamide: Contains a chloro substituent that might confer different reactivity. Its uniqueness lies in its blend of functionalities allowing diverse applications and specific interactions in biological systems. This structural complexity is what makes it a valuable compound for further research and application.
属性
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-27(24,25)19-5-2-16(3-6-19)4-7-20(23)21-14-17-8-11-22(12-9-17)18-10-13-26-15-18/h2-3,5-6,17-18H,4,7-15H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERXEVRFYLVNSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354199.png)
![2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2354200.png)
![3,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2354202.png)
![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354203.png)
![ethyl 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate](/img/structure/B2354205.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone](/img/structure/B2354209.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2354212.png)
![1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2354216.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B2354217.png)

![2-{[(4-Chlorophenyl)methoxy]methyl}oxirane](/img/structure/B2354220.png)
![3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2354222.png)
